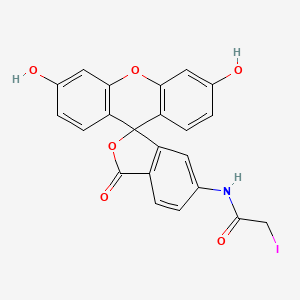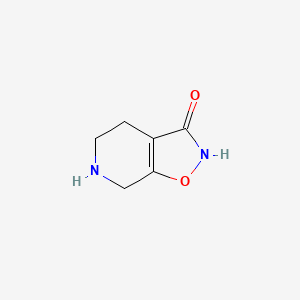
Gaboxadol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Utilizado como compuesto modelo para estudiar las propiedades de los derivados del isoxazol.
Biología: Investigado por sus efectos en el sistema del ácido gamma-aminobutírico (GABA).
Medicina: Explorado como tratamiento para el insomnio, la ansiedad y otros trastornos neurológicos.
Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
Gaboxadol actúa como un agonista supramaximal en los receptores del ácido gamma-aminobutírico A alfa4beta3delta gamma, un agonista de baja potencia en alfa1beta3gamma2 y un agonista parcial en alfa4beta3gamma . Su afinidad por el subtipo que contiene alfa4 del receptor del ácido gamma-aminobutírico A es significativamente mayor que para otros subtipos. This compound también tiene una afinidad única por los receptores del ácido gamma-aminobutírico A extrasinápticos, que se desensibilizan más lentamente y menos extensamente que los receptores del ácido gamma-aminobutírico A sinápticos .
Compuestos Similares:
Muscimol: El compuesto padre del que se deriva el this compound.
Ganaxolona: Otro modulador del receptor del ácido gamma-aminobutírico A con propiedades sedantes similares.
Ácido Iboténico: Un compuesto con similitudes estructurales al this compound.
Singularidad: La afinidad única de this compound por los receptores del ácido gamma-aminobutírico A extrasinápticos y su capacidad para aumentar el sueño profundo (etapa 4) sin demostrar refuerzo en modelos animales lo diferencian de otros moduladores del receptor del ácido gamma-aminobutírico A .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Gaboxadol acts as a supra-maximal agonist at α4β3δ GABA A receptors, a low-potency agonist at α1β3γ2 receptors, and a partial agonist at α4β3γ receptors . Its affinity for the α4-containing subtype of the GABA A receptor is significantly higher than for other subtypes . This compound also uniquely targets extrasynaptic GABA A receptors, which desensitize more slowly and less extensively than synaptic GABA A receptors . These interactions suggest that this compound can modulate inhibitory neurotransmission in a distinct manner compared to other GABAergic drugs.
Cellular Effects
This compound influences various cellular processes by modulating GABAergic neurotransmission. It has been shown to increase deep sleep (stage 4) and does not demonstrate reinforcement in animal models, despite activating dopaminergic neurons in the ventral tegmental area . This indicates that this compound can enhance inhibitory signaling without the addictive potential seen with other sedatives. Additionally, this compound’s effects on extrasynaptic GABA A receptors suggest it may play a role in regulating tonic inhibition, which is crucial for maintaining neuronal excitability and preventing hyperactivity .
Molecular Mechanism
At the molecular level, this compound binds to GABA A receptors, particularly those containing the α4, β3, and δ subunits . This binding enhances the inhibitory effects of GABA by increasing chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . Unlike benzodiazepines, which primarily target synaptic GABA A receptors, this compound’s action on extrasynaptic receptors allows for a more sustained inhibitory effect . This unique mechanism may contribute to its ability to promote deep sleep without the risk of dependence.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that a single sedative dose of this compound can induce persistent changes in ventral tegmental area dopamine neurons for at least six days . These changes include increased AMPA/NMDA receptor current ratio and enhanced AMPA receptor responses, suggesting long-term modulation of excitatory synapses . This compound does not exhibit rewarding properties, indicating its potential for long-term use without the risk of addiction .
Dosage Effects in Animal Models
This compound’s effects vary with dosage in animal models. At sedative doses, this compound has been shown to induce glutamate receptor plasticity in ventral tegmental area dopamine neurons without causing reinforcement or addiction . Higher doses of this compound have been associated with increased body sway and impairment, similar to other sedative-hypnotic drugs . These findings highlight the importance of dosage in determining the therapeutic and adverse effects of this compound.
Metabolic Pathways
This compound is metabolized through pathways involving GABAergic neurotransmission. It acts on GABA A receptors, enhancing the inhibitory effects of GABA and modulating chloride ion flux . The metabolism of this compound can be influenced by other compounds, such as Mestranol, which can increase its metabolic rate . Understanding these metabolic interactions is crucial for optimizing this compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with GABA A receptors . Its high affinity for extrasynaptic receptors allows for widespread distribution and sustained inhibitory effects . This compound’s ability to enhance tonic inhibition suggests it may accumulate in regions with high extrasynaptic receptor density, such as the thalamus and hippocampus .
Subcellular Localization
This compound’s subcellular localization is primarily associated with extrasynaptic GABA A receptors . These receptors are located outside of synaptic junctions and are involved in maintaining baseline inhibitory tone . This compound’s targeting of these receptors allows for a more prolonged and diffuse inhibitory effect, which is essential for its role in promoting deep sleep and preventing hyperexcitability .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Gaboxadol se sintetiza a través de una serie de reacciones químicas a partir del muscimol. La síntesis implica la ciclización del muscimol para formar el anillo isoxazol, seguido de modificaciones adicionales para lograr la estructura deseada .
Métodos de Producción Industrial: La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye asegurar un alto rendimiento y pureza del producto final, así como minimizar el uso de reactivos y condiciones peligrosos .
Análisis De Reacciones Químicas
Tipos de Reacciones: Gaboxadol experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de this compound.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la estructura de this compound.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
Muscimol: The parent compound from which gaboxadol is derived.
Ganaxolone: Another gamma-aminobutyric acid A receptor modulator with similar sedative properties.
Ibotenic Acid: A compound with structural similarities to this compound.
Uniqueness: this compound’s unique affinity for extrasynaptic gamma-aminobutyric acid A receptors and its ability to increase deep sleep (stage 4) without demonstrating reinforcement in animal models set it apart from other gamma-aminobutyric acid A receptor modulators .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRVKCBLGJOCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045206 | |
| Record name | Gaboxadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64603-91-4 | |
| Record name | Gaboxadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64603-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gaboxadol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gaboxadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gaboxadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gaboxadol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GABOXADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1M5RVL18S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


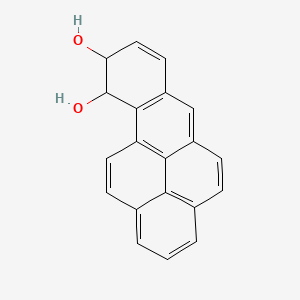
![7,14-dimethylnaphtho[1,2-b]phenanthrene](/img/structure/B1216951.png)

![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)
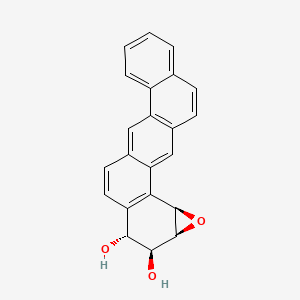
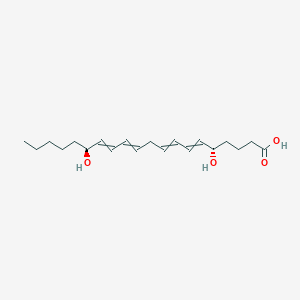
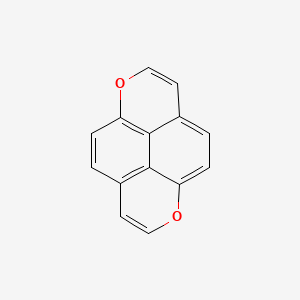
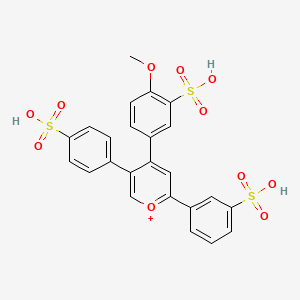

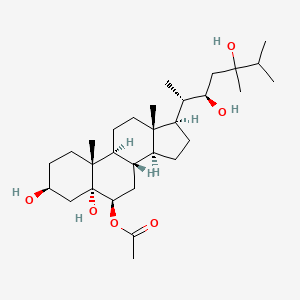
![(3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione](/img/structure/B1216971.png)
